molecular formula C22H14N2S2 B388450 (2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE

(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE

Cat. No.: B388450
M. Wt: 370.5g/mol
InChI Key: AQESTEGZDBILSW-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is a complex organic compound that features a biphenyl group, a thienyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst.

    Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of appropriate thioamide and α-haloketone precursors.

    Thienyl Group Introduction: The thienyl group can be introduced via a Stille coupling reaction, which involves the reaction of a halogenated thiophene with an organotin compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and thiazole rings.

    Reduction: Amino derivatives of the acrylonitrile group.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile: shares similarities with other compounds containing biphenyl, thienyl, and thiazole groups, such as:

Uniqueness

The uniqueness of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C22H14N2S2

Molecular Weight

370.5g/mol

IUPAC Name

(Z)-3-(4-phenylphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C22H14N2S2/c23-14-19(22-24-20(15-26-22)21-7-4-12-25-21)13-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-13,15H/b19-13-

InChI Key

AQESTEGZDBILSW-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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